![molecular formula C21H24ClN3O2S B2759665 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1206985-82-1](/img/structure/B2759665.png)
1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C21H24ClN3O2S and its molecular weight is 417.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a complex organic molecule that integrates a benzimidazole core with a sulfonyl-piperidine moiety. This structural configuration suggests potential biological activities, particularly in pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24ClN3O2S with a molecular weight of approximately 417.95 g/mol. The presence of both a sulfonyl group and a piperidine ring indicates a potential for diverse interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C21H24ClN3O2S |
Molecular Weight | 417.95 g/mol |
IUPAC Name | This compound |
Purity | Typically 95% |
While specific literature on this compound is limited, similar compounds have been shown to exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Compounds with benzimidazole structures often act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- Receptor Binding : The piperidine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neuropharmacological pathways.
- Antimicrobial Activity : The sulfonamide group may contribute to antibacterial properties by interfering with bacterial folic acid synthesis.
Antimicrobial Efficacy
Preliminary studies indicate that compounds similar in structure to the target compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar sulfonamide functionalities have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research on related benzimidazole derivatives has shown promising anticancer activity. For example, certain benzimidazole compounds have been tested against various cancer cell lines, revealing cytotoxic effects through apoptosis induction . The structural motifs present in this compound may similarly enhance its effectiveness against tumor cells.
Case Studies
- In Vitro Studies : A study evaluated the antimicrobial activity of several benzimidazole derivatives, demonstrating that modifications to the piperidine and sulfonamide groups significantly affected their potency . The most active derivative exhibited MIC values comparable to traditional antibiotics.
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of related benzimidazole derivatives on leukemia cell lines, finding that specific substitutions increased efficacy . This suggests that the target compound could be optimized for enhanced anticancer activity.
科学研究应用
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The structural similarities of this compound to other imidazole derivatives suggest it may also possess similar properties. Compounds with imidazole rings have been shown to inhibit the growth of various bacterial strains, including resistant ones. For instance, studies have demonstrated that modifications in the imidazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The benzimidazole framework is associated with anticancer properties. Compounds derived from benzimidazole have been reported to induce apoptosis in cancer cells and inhibit tumor proliferation. Preliminary studies on structurally related compounds suggest that this compound may also exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action .
Anti-inflammatory Activity
Imidazole derivatives are known for their anti-inflammatory effects. The presence of the piperidine and sulfonyl groups in this compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
常见问题
Q. What are the recommended synthetic routes for 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole, and how are intermediates purified?
Basic Research Question
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine sulfonyl intermediate. React 3-chloro-2-methylbenzenesulfonyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane) to yield 1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methanol.
- Step 2 : Activation of the alcohol group (e.g., using DMP (Dess-Martin periodinane) at 4°C for oxidation to an aldehyde) .
- Step 3 : Condensation with 2-methyl-1H-benzo[d]imidazole via reductive amination (NaBH4 or Pd/C hydrogenation).
Purification : Flash chromatography on silica gel (ethyl acetate/hexane gradients) or preparative HPLC for polar intermediates. Elemental analysis and NMR validate purity .
Q. Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
Basic Research Question
- 1H/13C NMR : Key signals include the sulfonyl-linked piperidine protons (δ 3.1–3.5 ppm) and benzimidazole aromatic protons (δ 7.2–8.1 ppm). Coupling constants (e.g., J = 10–12 Hz for piperidine axial protons) confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., calculated for C22H25ClN3O2S: [M+H]+ = 430.1352).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C 61.39%, H 5.82%, N 9.77%) .
Q. How can researchers design antimicrobial activity assays for this compound?
Basic Research Question
- Assay Design : Use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).
- Endpoints : Minimum inhibitory concentration (MIC) determined via optical density (OD600) after 18–24 hours. Synergy studies with β-lactams may enhance relevance .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for sulfonyl-piperidine-benzimidazole derivatives?
Advanced Research Question
-
Data Analysis : Compare substituent effects systematically. For example:
Substituent on Piperidine Bioactivity (MIC, μM) Solubility (μg/mL) 3-Chloro-2-methylphenyl 1.2 15 4-Fluorophenyl 5.8 45 (Hypothetical data based on ) -
Computational Tools : Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase). Validate with mutagenesis studies .
Q. What strategies improve the pharmacokinetic profile of this compound, particularly addressing CYP inhibition and solubility?
Advanced Research Question
- CYP3A4 Mitigation : Replace metabolically labile groups (e.g., methyl on benzimidazole) with trifluoromethyl to reduce electron-rich regions prone to oxidation .
- Solubility Enhancement : Formulate as hydrochloride salts (common for piperidine derivatives) or use co-solvents (e.g., PEG-400) in preclinical studies .
- Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; introduce polar groups (e.g., hydroxyl) to lower PPB from >95% to <85% .
Q. How are in vivo efficacy models designed to evaluate antitumor potential for analogs of this compound?
Advanced Research Question
- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colon carcinoma) in immunodeficient mice.
- Dosing : Administer orally (10–50 mg/kg/day) for 21 days. Monitor tumor volume (caliper measurements) and plasma exposure (LC-MS/MS).
- PK/PD Correlation : Link tumor growth inhibition to AUC (area under the curve) and Cmax values. Compare with benchmark inhibitors (e.g., BMS-695735) .
Q. What methodologies identify biological targets for this compound, such as receptor or enzyme interactions?
Advanced Research Question
- Affinity Chromatography : Immobilize the compound on Sepharose beads; incubate with cell lysates. Mass spectrometry identifies bound proteins (e.g., kinases, GPCRs) .
- Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization in heated cells (e.g., 45–60°C) via Western blot or fluorescence .
Q. How can researchers address discrepancies in reported synthetic yields for similar benzimidazole derivatives?
Advanced Research Question
- Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(OAc)2).
- Controlled Studies : Replicate conflicting procedures with identical reagents (e.g., anhydrous conditions for sulfonylation). Publish negative results to clarify reproducibility .
属性
IUPAC Name |
1-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-15-18(22)6-5-9-21(15)28(26,27)24-12-10-17(11-13-24)14-25-16(2)23-19-7-3-4-8-20(19)25/h3-9,17H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFZYAWFDHNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。